8-(Isopropyl)quinoline

Description

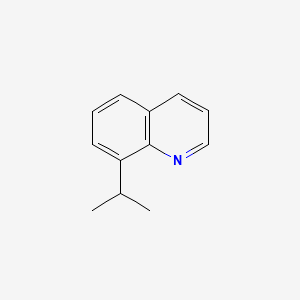

Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. sigmaaldrich.comnih.gov Its scaffold is prevalent in a multitude of natural products, most notably alkaloids, and is a privileged structure in medicinal chemistry. nih.govrsc.org The quinoline nucleus is integral to numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. nih.govrsc.org Beyond its pharmacological importance, quinoline and its derivatives are widely utilized as ligands in organometallic catalysis and have applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). nih.gov The versatility of the quinoline ring system stems from its ability to undergo a wide range of chemical transformations, making it a valuable building block for the synthesis of complex molecules. nih.gov

The substitution of an isopropyl group at the 8-position of the quinoline ring introduces distinct steric and electronic characteristics that significantly influence its chemical behavior. The bulky isopropyl group exerts considerable steric hindrance around the nitrogen atom and the C8 position of the quinoline core. This steric bulk can direct the regioselectivity of chemical reactions, favoring functionalization at less hindered positions. For instance, in metal-catalyzed C-H activation reactions, the steric presence of the 8-isopropyl group can guide the catalyst to other positions on the quinoline ring. chemrxiv.org

Electronically, the isopropyl group is an electron-donating group (EDG) through an inductive effect. This increases the electron density of the quinoline ring system, which can affect its reactivity in electrophilic and nucleophilic substitution reactions. The enhanced electron density can also modulate the ligand properties of 8-(isopropyl)quinoline when it coordinates to a metal center, influencing the stability and catalytic activity of the resulting complex. Studies on related 8-substituted quinoline complexes have shown that both steric and electronic properties of the substituent at the 8-position play a crucial role in modulating the stability and biological activity of the resulting metal complexes.

Current research involving this compound is exploring its potential in several advanced applications. One significant area is in catalysis, where it can serve as a ligand for transition metal complexes. The specific steric and electronic profile of this compound can be harnessed to fine-tune the catalytic properties of these complexes for various organic transformations.

Furthermore, the synthesis of derivatives of this compound is a key research focus. For example, this compound N-oxide is utilized as a reagent in gold-catalyzed oxidative cyclization of diynes and in copper-catalyzed asymmetric alkyne oxidation. sigmaaldrich.com The N-oxide functionality can also direct C-H functionalization reactions at specific positions.

In the realm of medicinal chemistry, while this compound itself is being investigated, it also serves as a precursor for other potentially bioactive molecules. For instance, derivatives of 8-hydroxyquinoline (B1678124), which can be synthesized from this compound, are known for their metal-chelating properties and have been explored for their antimicrobial and anticancer activities. Research into the biological activities of 2-isopropyl-substituted 8-hydroxyquinolines has shown potential against viruses like the dengue virus. mdpi.com These research avenues highlight the ongoing efforts to leverage the unique properties of the 8-isopropylquinoline scaffold for the development of new catalysts and functional materials.

Physicochemical Properties of this compound and its N-oxide

| Property | This compound | This compound N-oxide |

| IUPAC Name | 8-(propan-2-yl)quinoline | This compound N-oxide |

| CAS Number | 6457-30-3 | 1246242-17-0 |

| Molecular Formula | C₁₂H₁₃N | C₁₂H₁₃NO |

| Molecular Weight | 171.24 g/mol | 187.24 g/mol |

| Physical Form | Liquid | Liquid |

| Purity | 95% | 97% |

| Refractive Index (n20/D) | Not specified | 1.644 |

| Density (g/mL at 25 °C) | Not specified | 1.134 |

Synthetic Approaches to Quinoline Derivatives

| Synthesis Name | Description |

| Skraup Synthesis | A classic method for synthesizing quinolines by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. |

| Friedländer Synthesis | Involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst. |

Properties

IUPAC Name |

8-propan-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHUZGNYQXPESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30983190 | |

| Record name | 8-(Propan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30983190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6457-30-3 | |

| Record name | 8-Isopropylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6457-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Isopropylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006457303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Propan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30983190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-(isopropyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-ISOPROPYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z67T58XO4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 8 Isopropyl Quinoline and Its Precursors

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The construction of the fundamental quinoline ring system can be achieved through several well-established named reactions. These methods, while classical, have been adapted and refined over the years to allow for the synthesis of a diverse array of substituted quinolines, including those with substituents at the 8-position.

Adaptations of Skraup, Friedländer, and Doebner-von Miller Reactions for 8-Substituted Quinolines

The Skraup synthesis is a robust method for producing quinolines by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com For the synthesis of 8-substituted quinolines, an appropriately substituted o-aminophenol or o-aminophenyl derivative is used as the starting material. For instance, the reaction of o-aminophenol with glycerol can yield 8-hydroxyquinoline (B1678124). chemicalbook.comprepchem.com The reaction is known for being vigorous, but modifications, such as the use of ferrous sulfate, can moderate its intensity. wikipedia.org A modified Skraup reaction has been reported to significantly reduce the violent nature of the reaction and improve yields, making it more suitable for larger-scale synthesis. researchgate.netcdnsciencepub.com

The Friedländer synthesis offers a more direct route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgeurekaselect.com This method is particularly useful for preparing polysubstituted quinolines. eurekaselect.com To obtain an 8-substituted quinoline, a 2-amino-3-substituted-benzaldehyde or ketone would be the required precursor. The reaction is often catalyzed by acids or bases. pharmaguideline.comwikipedia.org Ruthenium complexes of substituted 8-hydroxyquinoline have been employed as catalysts in Friedländer reactions, demonstrating the continuous evolution of this classical method. sioc-journal.cn

The Doebner-von Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. wikipedia.orgiipseries.org This method allows for the synthesis of a variety of substituted quinolines. clockss.org For example, reacting an aniline with an α,β-unsaturated aldehyde or ketone can lead to the formation of a substituted quinoline. wikipedia.org The reaction mechanism is still a subject of discussion, with a proposed fragmentation-recombination pathway. wikipedia.org A significant improvement to this reaction involves the use of acrolein diethyl acetal (B89532) as a three-carbon annulation partner with aniline substrates, providing a robust and straightforward procedure for quinoline synthesis. lookchem.com

| Reaction | Starting Materials | Key Features |

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Vigorous reaction, can be moderated. wikipedia.orgresearchgate.net |

| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone, compound with α-methylene group | Direct route, good for polysubstituted quinolines. wikipedia.orgeurekaselect.com |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound, acid catalyst | Versatile, allows for diverse substitutions. wikipedia.orgclockss.org |

Pfitzinger and Combes Syntheses in the Context of Isopropyl Substitution

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. pharmaguideline.comwikipedia.org The resulting carboxylic acid can then be decarboxylated to yield the corresponding quinoline. To introduce an isopropyl group, a ketone bearing an isopropyl moiety would be used as the carbonyl component. For example, reacting isatin with methyl isopropyl ketone would lead to the formation of a quinoline with an isopropyl group. The reaction proceeds through the hydrolysis of isatin to a keto-acid, which then reacts with the carbonyl compound. wikipedia.org

The Combes quinoline synthesis involves the reaction of anilines with β-diketones under acidic conditions. wikipedia.orgquimicaorganica.org The choice of β-diketone determines the substitution pattern on the resulting quinoline. To synthesize a quinoline with an isopropyl group, a β-diketone containing this substituent would be necessary. The reaction mechanism involves the formation of a Schiff base intermediate, followed by an acid-catalyzed ring closure. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by the steric effects of the substituents on both the aniline and the β-diketone. wikipedia.org

| Reaction | Starting Materials | Product Type |

| Pfitzinger Reaction | Isatin, carbonyl compound, base | Quinoline-4-carboxylic acids. pharmaguideline.comwikipedia.org |

| Combes Synthesis | Aniline, β-diketone, acid catalyst | Substituted quinolines. wikipedia.orgquimicaorganica.org |

Targeted Synthesis of 8-(Isopropyl)quinoline and its Functionalized Derivatives

Beyond the general construction of the quinoline core, specific methodologies have been developed for the direct synthesis of this compound and its functionally important derivatives. These derivatives often serve as key intermediates or reagents in various chemical applications.

Synthesis of 8-Isopropylquinoline N-oxide as a Reagent

8-Isopropylquinoline N-oxide is a valuable reagent in organic synthesis. Its preparation typically involves the N-oxidation of 8-isopropylquinoline. A common and efficient method for this transformation is the use of meta-chloroperbenzoic acid (mCPBA) in a solvent like dichloromethane. The reaction is generally carried out at room temperature and provides the N-oxide in good yields. Another oxidizing agent that can be employed for the synthesis of quinoline N-oxides is peracetic acid. prepchem.com

8-Isopropylquinoline N-oxide itself can be used in various synthetic applications, including in the oxidative cyclization of diynes and for the preparation of other complex heterocyclic systems. sigmaaldrich.com

Table of 8-Isopropylquinoline N-oxide Properties:

| Property | Value |

| Molecular Formula | C12H13NO |

| Molecular Weight | 187.24 g/mol |

| Appearance | Liquid |

| Density | 1.134 g/mL at 25 °C |

| Refractive Index | n20/D 1.644 |

Data sourced from sigmaaldrich.com

Preparation of 8-Isopropyl-2-quinolinecarboxaldehyde for Ligand Synthesis

The synthesis of 8-isopropyl-2-quinolinecarboxaldehyde is an important step in the creation of specialized ligands for coordination chemistry. A common strategy for introducing a formyl group at the 2-position of a quinoline ring is through the oxidation of the corresponding 2-methylquinoline (B7769805) derivative. While direct methods for the synthesis of 8-isopropyl-2-quinolinecarboxaldehyde are not extensively detailed in the provided context, the general approach would involve the synthesis of 8-isopropyl-2-methylquinoline followed by its oxidation.

Approaches to 2-Alkyl-8-hydroxyquinoline Derivatives, including 2-Isopropyl-8-hydroxyquinoline

The synthesis of 2-alkyl-8-hydroxyquinoline derivatives is of significant interest due to their biological activities. nih.gov One notable method involves the treatment of 8-hydroxyquinoline N-oxide with a Grignard reagent, such as isopropylmagnesium bromide (i-PrMgBr), in the presence of a copper catalyst. This reaction leads to the formation of 2-isopropyl-8-hydroxyquinoline. nih.govmdpi.com This approach provides a direct route to introduce an isopropyl group at the 2-position of the 8-hydroxyquinoline scaffold.

Another general method for preparing 8-hydroxyquinoline derivatives involves the Skraup synthesis using o-aminophenol as a starting material. chemicalbook.comgoogle.com To obtain a 2-alkyl-substituted derivative, a modified approach or a different starting material would be necessary.

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the use of catalysts and environmentally benign methods to improve efficiency and reduce waste. The synthesis of quinolines has significantly benefited from these advancements, with numerous strategies being developed that are applicable to the formation of this compound.

Metal-catalyzed reactions have become indispensable in organic synthesis, offering high efficiency and selectivity. Various metals, including copper, gold, palladium, rhodium, and iron, have been successfully employed in the synthesis of the quinoline scaffold.

Copper-Catalyzed Reactions:

Copper catalysts are attractive due to their low cost and versatile reactivity. They have been utilized in several types of reactions to construct the quinoline core.

Domino Reactions: Quinoline derivatives can be synthesized from enaminones and 2-bromo- or 2-iodobenzaldehydes through copper-catalyzed domino reactions. These reactions proceed via an aldol (B89426) reaction, C(aryl)-N bond formation, and subsequent elimination. rsc.org

Cascade Cyclization: An efficient method involves the copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid to directly produce 2-substituted quinolines under aerobic conditions. organic-chemistry.org

C-N Coupling/Condensation: A cascade reaction involving copper-catalyzed intermolecular Ullmann-type C-N coupling and enamine condensation of ortho-acylanilines and alkenyl iodides provides a high-yield pathway to multisubstituted quinolines. organic-chemistry.orgnih.gov The use of glycine (B1666218) as a ligand has been shown to be particularly effective in this transformation. organic-chemistry.org

Annulation Reactions: Copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines can produce 4-trifluoromethyl quinolines. mdpi.com Additionally, a [4 + 1 + 1] annulation of sulfoxonium ylides with anthranils using a copper catalyst and dioxygen has been developed for the synthesis of 2,3-diaroylquinolines. mdpi.com

Gold-Catalyzed Reactions:

Gold catalysts have emerged as powerful tools for various organic transformations, including the synthesis of quinolines. rsc.orgnih.govrsc.org

Annulation Reactions: Gold-catalyzed annulation of aniline derivatives with carbonyl compounds or alkynes, as well as anthranils with alkynes, have been developed. rsc.org A notable example is the gold-catalyzed cascade annulation of propargylic silyl (B83357) ethers with anthranils, which proceeds through a sequential ring opening, 1,2-H-shift, protodeauration, and Mukaiyama aldol cyclization to give 2-aminoquinolines. nih.gov

Cyclization Reactions: Intramolecular cyclization of substrates like azide-tethered alkynes and 2-ethynyl N-aryl indoles can be effectively catalyzed by gold. rsc.org For instance, gold catalysis can facilitate the cyclization of benzaldehyde-tethered ynamides with anilines to selectively form 4-amino-3,4-dihydro-2-quinolones or 3-aryl 2-quinolones depending on the solvent. acs.org

Palladium-Catalyzed Reactions:

Palladium catalysis is widely used for cross-coupling and cyclization reactions and has been extensively applied to quinoline synthesis. rsc.orgnih.gov

Oxidative Cyclization: A process for quinoline synthesis through palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been described, which notably works in the absence of acids, bases, or other additives. rsc.orgresearchgate.net

Cascade Reactions: A denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines provides an efficient route to quinolines. nih.gov

Isocyanide Insertion: A novel strategy involves palladium-catalyzed aryl isocyanide insertion, which enables the direct and highly selective activation of C(sp²)–H bonds of aromatic substrates, leading to quinoline derivatives through a [4 + 1] cyclization. rsc.org

Rhodium-Catalyzed Reactions:

Rhodium catalysts have proven effective in various C-H activation and annulation reactions leading to quinolines.

Alkynylation: A rhodium-catalyzed, chemo- and regioselective synthesis of functionalized quinolines has been developed using 2-aminohydrazones and terminal alkynes in an oxidant- and base-free process. rsc.org

Alkyne Hydroacylation: The rhodium-catalyzed hydroacylative union of aldehydes and o-alkynyl anilines leads to 2-aminophenyl enones, which can then be converted to substituted quinolines under mild conditions. nih.govacs.org

Annulation with Cyclopropanols: Rhodium(III)-catalyzed annulation of imidamides with cyclopropanols, where the cyclopropanol (B106826) acts as a C3 synthon, allows for the construction of 2-substituted quinolines. researchgate.net

Iron-Catalyzed Reactions:

As an earth-abundant and low-cost metal, iron has gained significant attention as a catalyst for green chemical processes. organic-chemistry.org

Dehydrogenative Coupling: An atom-economical and straightforward methodology for the synthesis of quinolines from α-2-aminoaryl alcohols and secondary alcohols is achieved through an iron-catalyzed acceptorless dehydrogenative coupling, liberating only H₂ and H₂O as by-products. rsc.orgrsc.org Single-atom iron catalysts have shown superior performance in this type of reaction. organic-chemistry.org

Photocatalyzed Alkylation: 4-substituted hydroxyalkyl quinolines can be obtained by treating quinoline with alkyl carboxylic acids in the presence of an iron(III) chloride-phenanthroline complex under blue LED light irradiation, offering a cleaner alternative to conventional heating. mdpi.com

Three-Component Oxidative Cyclization: Carbon-based single-atom iron catalysts exhibit excellent activity and selectivity in the synthesis of substituted quinolines from anilines and acetophenones in an atom-economical manner. nih.gov

Table 1: Overview of Metal-Catalyzed Strategies for Quinoline Synthesis

| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Reference(s) |

| Copper | Domino Reaction | Enaminones, 2-halo-benzaldehydes | Aldol reaction, C(aryl)-N bond formation, elimination | rsc.org |

| Cascade Cyclization | Aryl aldehydes, Anilines, Acrylic acid | Aerobic conditions, direct synthesis of 2-substituted quinolines | organic-chemistry.org | |

| C-N Coupling/Condensation | ortho-Acylanilines, Alkenyl iodides | Ullmann-type coupling, enamine condensation | organic-chemistry.orgnih.gov | |

| Gold | Cascade Annulation | Propargylic silyl ethers, Anthranils | Ring opening, 1,2-H-shift, Mukaiyama aldol cyclization | nih.gov |

| Cyclization | Benzaldehyde-tethered ynamides, Anilines | Solvent-dependent selectivity for dihydro-quinolones or quinolones | acs.org | |

| Palladium | Oxidative Cyclization | Aryl allyl alcohols, Anilines | Additive-free conditions | rsc.orgresearchgate.net |

| Cascade Reaction | o-Aminocinnamonitriles, Arylhydrazines | Denitrogenative process | nih.gov | |

| Isocyanide Insertion | Aromatic substrates, Aryl isocyanides | C(sp²)–H activation, [4 + 1] cyclization | rsc.org | |

| Rhodium | Alkynylation | 2-Aminohydrazones, Terminal alkynes | Oxidant- and base-free, chemo- and regioselective | rsc.org |

| Alkyne Hydroacylation | Aldehydes, o-Alkynyl anilines | Forms 2-aminophenyl enone intermediate | nih.govacs.org | |

| Iron | Dehydrogenative Coupling | α-2-Aminoaryl alcohols, Secondary alcohols | Atom-economical, liberates H₂ and H₂O | rsc.orgrsc.org |

| Photocatalyzed Alkylation | Quinoline, Alkyl carboxylic acids | Blue LED light irradiation | mdpi.com |

The development of metal-free and organocatalytic methods for quinoline synthesis aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metals. nih.gov These approaches often utilize small organic molecules as catalysts or employ reaction conditions that promote cyclization without a catalyst. researchgate.netdntb.gov.ua

Modifications of Classical Reactions: Metal-free versions of classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, have been developed. These modifications often involve the use of microwave irradiation or ionic liquids to improve efficiency and reduce the harshness of the reaction conditions. mdpi.com

Organocatalyzed Povarov Reaction: The Povarov reaction, a type of aza-Diels-Alder reaction, can be catalyzed by organocatalysts to produce complex quinoline derivatives. For example, an efficient one-pot procedure has been developed for the asymmetric synthesis of polycyclic hexahydrocyclopenta[b]quinoline derivatives with multiple stereocenters, using an organocatalyst to control the enantioselectivity. nih.govacs.org

Acid-Catalyzed Syntheses: Various Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), have been used to catalyze the synthesis of functionalized quinolines. researchgate.net For instance, a p-TsOH-catalyzed three-component reaction of aromatic aldehydes, amines, and ferrocenylacetylene in water provides an efficient and green route to 4-ferrocenylquinolines. researchgate.net

Indirect Friedländer Annulation: A metal-free, aerobic, one-pot synthesis of substituted quinolines from alcohols can be achieved via an indirect Friedländer annulation, often using a base like potassium hydroxide (B78521). rsc.org

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product that incorporates a significant portion of the starting materials. rsc.org This approach offers advantages in terms of atom economy, reduced reaction time, and simplified purification procedures. rsc.org

Povarov Reaction: The Povarov reaction is a prominent MCR for quinoline synthesis, often involving an aniline, an aldehyde, and an activated alkene. pharmaguideline.com This reaction can be catalyzed by Lewis acids like iron(III) chloride and ytterbium(III) triflate. researchgate.net

Iron-Catalyzed MCR: A three-component reaction of anilines, aldehydes, and pyruvic acid catalyzed by iron(III) chloride can be used to synthesize quinoline-4-carboxylic acid derivatives without the need for an organic solvent or external oxidant. iipseries.org

Gewald and Ugi Reactions: The Gewald and Ugi reactions are other examples of MCRs that have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org

Isatin-Based MCR: An efficient synthesis of quinoline derivatives can be achieved through a multicomponent reaction of isatin, propiolates, and sodium O-alkyl carbonodithioates in water at room temperature. iicbe.org

To further enhance the green credentials of quinoline synthesis, microwave-assisted and solvent-free reaction conditions have been explored.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in classical quinoline syntheses like the Skraup reaction, often in the presence of an ionic liquid medium. iipseries.org This method offers a more energy-efficient alternative to conventional heating. du.edu.eg

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and can sometimes lead to improved reactivity and selectivity. The Friedländer synthesis, for example, can be carried out by heating a mixture of the substrates at high temperatures in the absence of a solvent and catalyst. du.edu.eg Similarly, iron(III) chloride catalysis can be used for the synthesis of quinoline derivatives from anilines, aldehydes, and ethyl/methyl lactate (B86563) without the use of an organic solvent. iipseries.org

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms involved in the formation of quinolines is crucial for optimizing reaction conditions and designing new synthetic routes. These investigations often involve a combination of experimental studies, such as the isolation and characterization of intermediates, and computational analysis.

The formation of the quinoline ring system typically involves a series of steps, including condensation, cyclization, and aromatization.

Combes Synthesis: The mechanism of the Combes synthesis involves the initial formation of a Schiff base from the condensation of an aniline with a β-diketone. This is followed by an acid-catalyzed annulation, which is the rate-determining step, and subsequent dehydration to yield the substituted quinoline. wikipedia.org

Dehydrogenative Coupling: In the iron-catalyzed dehydrogenative coupling of α-2-aminoaryl alcohols and secondary alcohols, the proposed mechanism involves a sequential dehydrogenation and condensation process, leading to the selective formation of C-C and C-N bonds. rsc.org

Gold-Catalyzed Cascade: For the gold-catalyzed synthesis of quinolines from propargyl silyl ethers and anthranils, the proposed mechanism involves the formation of an α-imino gold carbene intermediate, followed by a 1,2-H shift, which results in an umpolung of the carbene carbon. rsc.org

Zirconocene-Catalyzed Synthesis: In a one-pot synthesis of quinolines involving a Lewis acid catalyst, ESI-MS analysis has helped to verify a tandem mechanism. This involves the formation of a less stable 1,5-benzothiazepine (B1259763) intermediate through Michael addition and cyclization, followed by an iodine-mediated desulfurative process to form the quinoline framework. nih.gov

Role of C–H Bond Activation in Quinoline Annulation

The construction of the quinoline ring system, a process known as quinoline annulation, has been significantly advanced by the advent of transition-metal-catalyzed C–H bond activation. This strategy offers an atom-economical and efficient alternative to classical named reactions, which often require pre-functionalized starting materials and harsh conditions. C-H activation pathways allow for the direct coupling of simple and readily available precursors, such as anilines and alkynes, to forge the heterocyclic ring. nih.gov

One of the prominent methodologies involves the catalyzed cyclization of anilines with various coupling partners. For instance, a Cobalt(III)-catalyzed reaction has been developed for the direct synthesis of quinolines from simple anilines and alkynes. nih.gov In this process, dimethyl sulfoxide (B87167) (DMSO) uniquely serves as both the solvent and the source of the C1 building block required to complete the quinoline ring. nih.gov The mechanism is proposed to proceed through the formation of a 2-vinylbenzenamine intermediate, which then undergoes cyclization. nih.gov This approach demonstrates high regioselectivity and a broad tolerance for different functional groups on the aniline and alkyne substrates, yielding quinoline products in good to excellent yields. nih.gov

The versatility of C-H activation is further highlighted by various catalytic systems. While many methods focus on functionalizing a pre-existing quinoline core, the principles are integral to annulation. nih.gov For example, directing groups on an aniline precursor can guide a metal catalyst to activate a specific C-H bond, initiating the cyclization cascade. The 8-aminoquinoline (B160924) group itself is a powerful directing group used in a multitude of C-H activation reactions, underscoring the inherent reactivity of this position in related transformations. rsc.org These annulation strategies represent a paradigm shift in heterocyclic synthesis, moving away from traditional condensation reactions towards more sophisticated and direct C-H functionalization approaches. nih.govtandfonline.com

Table 1: Comparison of Catalytic Systems for Quinoline Synthesis via C-H Activation/Annulation

| Catalyst System | Precursors | Key Features | Yields | Ref |

| Co(III) / DMSO | Anilines, Alkynes | DMSO acts as C1 source; High regioselectivity; Broad substrate scope. | Good to Excellent | nih.gov |

| Rh(III) | 8-methylquinolines, Organoboron reagents | Functionalization of an existing quinoline scaffold at the C8-methyl group. | Not Applicable | rsc.org |

| Fe-Catalyst | Quinoline-N-oxides, Acrylates/Styrenes | C-2 alkenylation of a pre-formed quinoline N-oxide ring. | Not Applicable | rsc.org |

Regioselectivity and Stereoselectivity in the Presence of the Isopropyl Group

Regioselectivity—the control over the position of chemical bond formation—is a critical challenge in the synthesis of substituted quinolines like this compound. The steric and electronic properties of substituents on the precursors, such as the isopropyl group, play a decisive role in directing the outcome of the annulation reaction.

In classical methods like the Friedländer synthesis, the reaction of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene ketone results in a quinoline. The regioselectivity can be influenced by the reaction conditions and the nature of the starting materials. researchgate.net For instance, investigations into the Friedländer synthesis with bicyclic ketones have shown that the stereochemistry of the starting material can lead to different annulation products (linear vs. angular), although the selectivity is often less pronounced than in other reactions like the Fischer indole (B1671886) synthesis. researchgate.net

More modern synthetic approaches have achieved higher degrees of regioselectivity. In the photocyclisation of 2-benzylidenecyclopentanone (B176167) oximes, the position of substituents on the benzylidene ring dictates the substitution pattern of the final quinoline product. An ortho-substituted precursor, which would be required for an 8-substituted quinoline, reliably yields the corresponding 8-substituted product. rsc.org Meta-substituted precursors also exhibit high regioselectivity, with the outcome depending on the electronic nature of the substituent. Alkyl groups, such as isopropyl, at the meta-position of the precursor tend to direct the formation of the 5-substituted quinoline derivative. rsc.org This highlights the subtle interplay of steric hindrance and electronic effects governed by the substituent.

The use of specific catalysts can also enhance regioselectivity. Formic acid, for example, has been employed as a green and effective catalyst that can provide higher selectivity for the desired quinoline product compared to traditional methods. ijpsjournal.com Similarly, microwave-assisted organic synthesis has been shown to produce quinolines with good regioselectivity in shorter reaction times. researchgate.net The choice of catalyst and reaction conditions is therefore paramount in overcoming the inherent challenges of directing the cyclization to achieve a specific isomer, such as this compound, particularly when other positions are sterically and electronically accessible.

Table 2: Influence of Substituent Position on Regioselectivity in Quinoline Photocyclisation

| Precursor Substituent Position | Resulting Quinoline Product | Type of Selectivity | Ref |

| para-Substituent | 6-Substituted | High | rsc.org |

| ortho-Substituent | 8-Substituted | High | rsc.org |

| meta-Alkyl Substituent | 5-Substituted | Highly Regioselective | rsc.org |

| meta-Electron Donating Group | 7-Substituted | Generally High | rsc.org |

Reactivity Profile and Chemical Transformations of 8 Isopropyl Quinoline

Electrophilic and Nucleophilic Substitution Reactions at the Quinoline (B57606) Ring

The quinoline nucleus, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits a distinct reactivity pattern towards electrophilic and nucleophilic reagents. The pyridine ring is generally less reactive towards electrophilic attack than the benzene ring due to the electron-withdrawing effect of the nitrogen atom. researchgate.net Conversely, the pyridine ring is more susceptible to nucleophilic attack.

Electrophilic Substitution:

In quinoline itself, electrophilic substitution reactions, such as nitration and sulfonation, occur preferentially at the 5- and 8-positions of the benzene ring under vigorous conditions. uop.edu.pk This preference is attributed to the greater stability of the resulting cationic intermediates, which preserves the aromaticity of the pyridine ring. quimicaorganica.orgquora.com For 8-(isopropyl)quinoline, the presence of the activating isopropyl group at the 8-position would be expected to further direct incoming electrophiles to the 5- and 7-positions. However, the bulky nature of the isopropyl group may sterically hinder attack at the 7-position, making the 5-position a likely site for electrophilic substitution.

| Reaction | Reagents | Typical Products for Quinoline |

| Nitration | Fuming HNO₃ / Fuming H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline uop.edu.pk |

| Sulfonation | Fuming H₂SO₄, 220°C | Quinoline-8-sulfonic acid and Quinoline-5-sulfonic acid uop.edu.pk |

Nucleophilic Substitution:

Nucleophilic substitution on the quinoline ring typically occurs at the 2- and 4-positions, which are electron-deficient. uop.edu.pk This is often observed in reactions with strong nucleophiles like organolithium reagents or under conditions that facilitate the displacement of a leaving group. uop.edu.pk For instance, quinoline reacts with sodamide to yield 2-aminoquinoline (B145021) and with potassium hydroxide (B78521) at high temperatures to give 2-hydroxyquinoline. uop.edu.pk In the case of this compound, the isopropyl group at the 8-position is not expected to significantly alter the inherent susceptibility of the 2- and 4-positions to nucleophilic attack. Studies on related substituted quinolines have shown that nucleophilic displacement of a chloro group at the 4-position can be readily achieved. mdpi.com

Hydrogenation Reactions of the Quinoline Nucleus

The reduction of the quinoline ring system can lead to partially or fully saturated products, with the specific outcome depending on the reaction conditions and the catalyst employed.

Selective Partial Hydrogenation to 1,2,3,4-Tetrahydroquinolines

The selective hydrogenation of the pyridine ring of quinoline derivatives to afford 1,2,3,4-tetrahydroquinolines is a common and synthetically useful transformation. researchgate.netrsc.org This partial reduction can be achieved using various catalytic systems, including those based on cobalt, palladium, and iridium. rsc.orgnih.govacs.org For example, a cobalt-amido cooperative catalyst has been shown to efficiently catalyze the transfer hydrogenation of quinolines to 1,2-dihydroquinolines, which can be further reduced to the corresponding tetrahydroquinolines. nih.gov Similarly, palladium nanoparticles supported on nitrogen-doped carbon have demonstrated high activity and selectivity for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions. rsc.org

Full Hydrogenation and Stereochemical Outcomes

Complete hydrogenation of the quinoline nucleus results in the formation of decahydroquinoline. This transformation typically requires more forcing conditions, such as the use of a platinum catalyst with hydrogen gas. uop.edu.pk The full hydrogenation introduces multiple stereocenters, leading to the possibility of various stereoisomers. The stereochemical outcome of the reaction can be influenced by the catalyst and reaction conditions.

Impact of Isopropyl Group on Hydrogenation Selectivity and Rate

The presence of the isopropyl group at the 8-position can influence both the rate and selectivity of hydrogenation reactions. The steric bulk of the isopropyl group can hinder the approach of the substrate to the catalyst surface, potentially slowing down the reaction rate. Furthermore, this steric hindrance can play a significant role in directing the stereochemical outcome of the hydrogenation, particularly in the formation of decahydroquinoline, by favoring the approach of hydrogen from the less hindered face of the molecule. In asymmetric hydrogenations, the position of substituents on the quinoline ring is a critical factor in determining the enantioselectivity of the reaction. For instance, in the iridium-catalyzed asymmetric hydrogenation of quinolines, the substrate structure, including the presence and location of substituents, significantly impacts the enantiomeric excess of the resulting tetrahydroquinoline product. acs.org

Oxidative Reactions and N-Oxide Chemistry

The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide, a transformation that significantly alters the reactivity of the molecule.

Oxidative Cyclization Reactions utilizing 8-Isopropylquinoline N-oxide

This compound N-oxide, formed by the oxidation of this compound, is a valuable reagent in organic synthesis, particularly in oxidative cyclization reactions. sigmaaldrich.com It can act as an oxidant in the presence of metal catalysts, such as gold or copper, to facilitate the cyclization of various substrates. sigmaaldrich.com For example, it has been employed in the gold-catalyzed oxidative cyclization of diynes. sigmaaldrich.com The isopropyl group's electron-donating nature can make the nitrogen slightly less reactive towards oxidation compared to unsubstituted quinoline, potentially requiring more potent oxidizing agents or harsher reaction conditions for the N-oxide formation. The resulting N-oxide is a key intermediate that enables further functionalization of the quinoline ring system. sigmaaldrich.com

Functionalization of the Isopropyl Side Chain

The functionalization of the isopropyl side chain of this compound is a potential avenue for creating a diverse range of derivatives. However, based on the available scientific literature, specific studies focusing exclusively on the chemical transformations of the isopropyl group at the 8-position of the quinoline ring are not extensively reported. General methodologies for the functionalization of alkyl side chains on aromatic rings exist, but detailed research findings specifically targeting the isopropyl group of this compound are limited.

Coordination Chemistry of 8 Isopropyl Quinoline and Its Derivatives As Ligands

Ligand Design Principles Incorporating the 8-Isopropylquinoline Moiety

The design of effective ligands is a cornerstone of modern coordination chemistry. The 8-(isopropyl)quinoline framework provides a robust scaffold for creating ligands with tailored properties, primarily influenced by the steric and electronic nature of the isopropyl group and the potential for introducing chirality.

Steric and Electronic Influences of the Isopropyl Group on Chelation

The isopropyl group at the 8-position of the quinoline (B57606) ring exerts a significant steric and electronic influence on the chelation of metal ions. This bulky group can create a sterically hindered environment around the coordinating nitrogen atom, which can affect the geometry and stability of the resulting metal complexes. nih.gov For instance, the steric bulk can favor the formation of complexes with specific coordination numbers and geometries, preventing the coordination of additional ligands.

Design of Chiral 8-Substituted Quinoline Ligands

The development of chiral ligands is of paramount importance for enantioselective catalysis. The 8-substituted quinoline framework offers a versatile platform for the design of such ligands. acs.org By introducing a chiral center at the 8-position or within a substituent attached to this position, it is possible to create a chiral coordination environment around a metal center. The steric bulk of the substituent at the 8-position can play a crucial role in the stereochemical outcome of catalytic reactions.

Fine-tuning the steric and electronic properties of these chiral ligands is a key strategy in optimizing their performance in asymmetric catalysis. acs.org For example, modifications to the substituent can influence the chiral pocket around the metal's active site, thereby controlling the enantioselectivity of the catalyzed reaction.

Complex Formation with Transition Metals

The versatile nature of this compound and its derivatives allows for the formation of a wide array of complexes with various transition metals. The specific nature of the derivative, particularly the functional groups present, dictates the type and stability of the resulting complexes.

Mono- and Dinuclear Nickel(II) Complexes

Research has shown that quinoline-based ligands can form both mono- and dinuclear complexes with nickel(II). The formation of a mononuclear or dinuclear species is often dependent on the specific ligand architecture and the reaction conditions. For example, some N,P-ligands derived from 8-(diphenylphosphino)quinoline (B2888825) have been shown to form mononuclear square planar nickel(II) complexes, while derivatives with a methyl group at the 2-position can lead to the formation of dimeric square pyramidal complexes. researchgate.net

The magnetic properties of these nickel(II) complexes are of significant interest. Paramagnetic pseudo-octahedral Ni(II) complexes have been synthesized using benzannulated pincer-type amido ligands derived from quinoline. nih.gov These complexes exhibit interesting redox behavior, which is often ligand-based. nih.gov

| Complex Type | Nickel(II) Geometry | Key Ligand Features | Reference |

| Mononuclear | Square Planar | 8-(diphenylphosphino)quinoline | researchgate.net |

| Dinuclear | Square Pyramidal | 2-methyl-8-(diphenylphosphino)quinoline | researchgate.net |

| Mononuclear | Pseudo-octahedral | Benzannulated diarylamido pincer-type | nih.gov |

Copper(II) and Zinc(II) Complexes with 8-Aminoquinoline (B160924) Derivatives

Derivatives of 8-aminoquinoline are effective chelators for both copper(II) and zinc(II) ions. These ligands typically act as bidentate or tetradentate chelators, coordinating to the metal ion through the quinoline nitrogen and the amino group nitrogen. The resulting complexes often exhibit square planar or tetrahedral geometries.

The design of these ligands can be tailored to achieve selectivity for a particular metal ion. For instance, tetradentate ligands based on an 8-aminoquinoline motif with a side chain at the 2-position have been designed to be specific chelators for Cu(II). researchgate.net The affinity of these ligands for Cu(II) and their selectivity over Zn(II) are important considerations in their design. researchgate.net The formation constants for these complexes can be determined using techniques such as UV-Vis spectroscopy. frontiersin.org

| Metal Ion | Ligand Type | Potential Coordination Mode | Reference |

| Copper(II) | 8-Aminoquinoline derivative | Bidentate/Tetradentate | researchgate.netfrontiersin.org |

| Zinc(II) | 8-Aminoquinoline derivative | Bidentate/Tetradentate | researchgate.netfrontiersin.orgacs.org |

Palladium(II) and Rhodium(I) Complexes with Tris(quinolin-8-yl)phosphite Ligands

Tris(quinolin-8-yl)phosphite acts as a versatile ligand for forming complexes with palladium(II) and rhodium(I). In these complexes, the phosphorus atom of the phosphite (B83602) ligand coordinates to the metal center. The quinoline moieties can also participate in coordination, leading to multidentate chelation.

Palladium(II) complexes with phosphine (B1218219) and isocyanide ancillary ligands have been synthesized and characterized, showing promise in various applications. nih.gov The steric and electronic properties of the phosphine ligands, which can include quinoline-based structures, are crucial in determining the stability and reactivity of these complexes. nih.gov Similarly, rhodium(I) complexes with phosphine ligands, including those with pyridyl groups that are structurally related to quinolines, have been investigated for their catalytic activity in processes like hydroformylation. rsc.org The coordination of the quinoline nitrogen in addition to the phosphorus atom can create a chelate effect, enhancing the stability of the complex.

| Metal Ion | Ligand Type | Potential Application | Reference |

| Palladium(II) | Tris(quinolin-8-yl)phosphite, Phosphines | Catalysis, Antitumor agents | nih.gov |

| Rhodium(I) | Tris(quinolin-8-yl)phosphite, Phosphines | Catalysis (e.g., hydroformylation) | rsc.org |

Gallium Complexes with 8-Quinolinolato Ligands

Gallium(III), with its 3+ charge and an ionic radius similar to that of Fe(III), readily forms stable complexes with 8-quinolinolato ligands. These complexes have garnered significant interest, notably for their applications in materials science and medicine. The synthesis of gallium(III) 8-quinolinolato complexes typically involves the reaction of a gallium(III) salt, such as gallium(III) chloride or nitrate, with the corresponding substituted 8-hydroxyquinoline (B1678124) pro-ligand in an appropriate solvent. acs.orgnih.gov

A series of gallium complexes bearing 8-quinolinolato ligands have been synthesized and characterized. acs.orgosti.gov These complexes, analogous to their well-studied aluminum counterparts, often feature one, two, or three quinolinolato ligands coordinated to the gallium center, resulting in various geometries. For example, the reaction of gallium(III) chloride with two equivalents of 2-methyl-8-hydroxyquinoline yields the bis(2-methyl-8-quinolinolato)gallium chloride complex. acs.org Similarly, tris(8-quinolinolato)gallium(III) (Gaq3) can be prepared and has been studied for its luminescent properties. nih.govresearchgate.net

The introduction of alkyl substituents, such as methyl or n-butyl groups, at the 2-position of the 8-quinolinol has been shown to influence the stoichiometry and structure of the extracted gallium(III) complex. nih.gov For instance, while unsubstituted 8-quinolinol forms a Ga(L)₃ complex, ligands with alkyl groups at the 2-position form hydrolyzed species like [Ga(OH)(H₂O)(L)₂]. nih.gov This is attributed to the steric hindrance caused by the substituent near the nitrogen donor atom, which prevents the coordination of a third ligand. A bulky isopropyl group at the C2-position would be expected to exert a similar or even more pronounced steric effect, favoring the formation of bis-ligated complexes. Conversely, an isopropyl group at a position away from the coordinating atoms (e.g., C5) would primarily exert an electronic effect, enhancing the ligand's donor capacity through its electron-releasing inductive effect.

These gallium complexes have been explored as initiators for the ring-opening polymerization of rac-lactide, where the nature of the quinolinolato ligand influences both the rate of polymerization and the stereoselectivity of the resulting polymer. acs.org

Structural Characterization of Metal Complexes

The definitive structures and bonding characteristics of metal complexes derived from this compound and its analogues are established through a combination of single-crystal X-ray diffraction and various spectroscopic methods.

X-ray Crystallography of this compound-Derived Metal Complexes

While a specific crystal structure for a complex of this compound has not been detailed in the cited literature, extensive crystallographic data exists for closely related derivatives, such as those of 8-hydroxyquinoline and 2-methyl-8-hydroxyquinoline. acs.orgnih.govosti.govacs.org In tris(8-quinolinolato)gallium(III), the Ga-O bond lengths are typically shorter than the Ga-N bond lengths, reflecting the stronger bonding interaction with the anionic oxygen donor. The coordination polyhedron of the gallium atom is consistently found to be a distorted octahedron. osti.gov

The presence of a sterically demanding substituent like an isopropyl group, particularly at the C2-position, would be expected to significantly impact the crystal structure. This steric bulk can lead to:

Increased Ga-N bond distances compared to less hindered analogues.

Greater distortion from ideal octahedral geometry.

Prevention of the formation of tris-ligated complexes, favoring bis-ligated species to relieve steric strain. nih.gov

Influence on the crystal packing, potentially leading to different intermolecular interactions like π-π stacking. researchgate.net

The table below summarizes crystallographic data for representative gallium(III) 8-quinolinolato complexes, which serve as a basis for predicting the structural features of isopropyl-substituted analogues.

| Compound | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Coordination Geometry | Reference |

|---|---|---|---|---|---|---|

| mer-Tris(8-quinolinolato)gallium(III) ethanol (B145695) solvate | Ga(C₉H₆NO)₃·C₂H₅OH | Monoclinic | P2₁/n | Ga-O: ~1.96, Ga-N: ~2.10 | Distorted Octahedral | osti.gov |

| Tris(2-methyl-8-quinolinolato)gallium(III) | Ga(C₁₀H₈NO)₃ | - | - | - | Distorted Octahedral | nih.gov |

| Bis(2,4-dichloro-8-quinolinolato)gallium chloride | Ga(C₉H₄Cl₂NO)₂Cl | Toluene solvate crystals obtained | - | - | - | acs.org |

Spectroscopic Signatures of Coordination Bonds

Spectroscopic techniques are essential for characterizing complexes in both solid and solution states and for confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: The coordination of an 8-quinolinolato ligand to a metal ion like gallium(III) induces characteristic shifts in the ligand's vibrational frequencies. The broad O-H stretching band of the free 8-hydroxyquinoline ligand (around 3400 cm⁻¹) disappears upon deprotonation and coordination. nih.gov Furthermore, the C-O stretching vibration (around 1100-1200 cm⁻¹) and the C=N stretching vibration (around 1580 cm⁻¹) often shift to different frequencies. Crucially, the formation of new coordinate bonds gives rise to new bands in the far-IR region, corresponding to Ga-O (typically 520-550 cm⁻¹) and Ga-N (typically 620-680 cm⁻¹) stretching vibrations. nih.govscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these diamagnetic Ga(III) complexes in solution. Upon coordination, the proton signals of the quinoline ring experience a downfield shift due to the deshielding effect of the Lewis acidic gallium center. acs.orgnih.gov For an isopropyl-substituted ligand, the ¹H NMR spectrum would show characteristic signals for the methine proton (a septet) and the methyl protons (a doublet). The chemical shifts of these protons would also be affected by coordination, providing further evidence of complex formation.

UV-Visible and Fluorescence Spectroscopy: 8-Hydroxyquinoline and its derivatives are known for their distinct electronic absorption and fluorescence properties, which are highly sensitive to metal coordination. The free ligands typically show absorption bands in the UV region corresponding to π → π* and n → π* transitions. nih.gov Upon complexation with gallium(III), these bands often exhibit a red shift (bathochromic shift) and an increase in molar absorptivity. nih.gov A significant enhancement of fluorescence intensity is commonly observed upon chelation, a phenomenon attributed to increased molecular rigidity and the prevention of excited-state proton transfer. This property is the basis for the use of these ligands in fluorescent sensors and organic light-emitting diodes (OLEDs). researchgate.net

| Spectroscopic Technique | Observation in Free Ligand (e.g., 8-hydroxyquinoline) | Observation in Ga(III) Complex | Reference |

|---|---|---|---|

| IR | Broad ν(O-H) ~3400 cm⁻¹ | Disappearance of ν(O-H); Appearance of ν(Ga-O) ~530 cm⁻¹ and ν(Ga-N) ~630 cm⁻¹ | nih.gov |

| ¹H NMR | Proton signals at specific chemical shifts | Downfield shift of quinoline proton signals | acs.orgnih.gov |

| UV-Vis | Absorption maxima (e.g., ~312 nm) | Red shift in absorption maxima (e.g., ~317-395 nm) | nih.gov |

| Fluorescence | Weak emission | Strongly enhanced fluorescence emission | researchgate.net |

Ligand Exchange Dynamics and Stability of Complexes

The thermodynamic stability and kinetic lability of metal complexes are critical parameters that dictate their behavior and utility in various applications. Stability constants (K) quantify the strength of the metal-ligand interaction at equilibrium, while studies on ligand exchange provide insight into the kinetic pathways and rates of substitution reactions. chemguide.co.uk

Ligand exchange reactions in these types of complexes can proceed through either dissociative or associative mechanisms. In a dissociative pathway, a ligand first detaches from the metal center, forming a lower-coordinate intermediate, which is then attacked by the incoming ligand. In an associative pathway, the incoming ligand first binds to the metal center, forming a higher-coordinate intermediate, from which another ligand then departs. Studies on the ligand exchange kinetics of aluminum tris(8-quinolinolate) (Alq₃), a close analogue of Gaq₃, using 2D NMR spectroscopy revealed that the three inequivalent ligands exchange on a timescale of seconds at room temperature, with positive activation entropies suggesting a dissociative mechanism or a highly disordered transition state. nih.gov Similar kinetic behavior would be expected for the corresponding gallium complexes, although the rates may differ due to the different properties of the Ga(III) ion. The use of mass spectrometry with isotopically labeled ligands is another powerful, modern technique for investigating complex speciation and exchange kinetics in solution. core.ac.ukresearchgate.netnih.gov

| Ligand | Metal Ion | Constant | Value (log K) | Conditions | Reference |

|---|---|---|---|---|---|

| 8-Mercaptoquinoline | Zn(II) | log β₂ | 17.9 | Potentiometry in DMF | nih.gov |

| 2-Methyl-8-mercaptoquinoline | Zn(II) | log β₂ | 17.2 | Potentiometry in DMF | nih.gov |

| 7-Methyl-8-mercaptoquinoline | Zn(II) | log β₂ | 18.6 | Potentiometry in DMF | nih.gov |

| 5-Octyloxymethyl-8-quinolinol | Ga(III) | log Kex | 3.21 | Heptane/H₂O, I=0.1 M, 25°C | nih.gov |

| 2-Methyl-5-octyloxymethyl-8-quinolinol | Ga(III) | log Kex | -4.24 | Heptane/H₂O, I=0.1 M, 25°C | nih.gov |

| 5-Nitro-8-hydroxyquinoline-Proline | Cu(II) | log K' | 11.89 | Spectrophotometry | mdpi.com |

Catalytic Applications of 8 Isopropyl Quinoline Derived Complexes

Homogeneous Catalysis with Transition Metal Complexes of 8-(Isopropyl)quinoline Ligands

Transition metal complexes incorporating this compound and its derivatives as ligands are pivotal in homogeneous catalysis. The metal-ligand cooperation in these complexes facilitates a range of catalytic reactions, from hydrogenations to complex bond-forming transformations. rsc.org The design of these catalysts often involves creating a specific coordination geometry around the metal center to achieve high efficiency and selectivity.

The hydrogenation of unsaturated compounds is a fundamental process in organic synthesis. Transition metal complexes of this compound have demonstrated utility in the catalytic hydrogenation of various substrates, including quinolines themselves. For instance, the selective hydrogenation of quinoline (B57606) to 1,2,3,4-tetrahydroquinoline (B108954) is a key transformation in the hydrodenitrogenation of crude oil. researchgate.net Rhodium catalysts modified with tripodal polyphosphine ligands have been studied for this purpose, with the mechanism and electronic requirements of the metal catalyst for selective and efficient hydrogenation being elucidated through detailed kinetic and isotopic labeling studies. researchgate.net

Palladium complexes have also been employed as catalysts for hydrogenation reactions. A study on Pd(II) complexes with a Schiff base ligand derived from 3-aminoquinoline (B160951) demonstrated their ability to catalyze the hydrogenation of (E)-1-methyl-4-(2-nitrovinyl)benzene to (E)-1-methyl-4-(2-aminovinyl)benzene at room temperature. nih.gov The catalytic activity was found to increase with the amount of the Pd(II) complex used. nih.gov Furthermore, a robust hierarchical palladium-on-nickel-foam catalyst system has been developed for the selective hydrogenation of quinoline and its derivatives under low hydrogen pressure in green solvents like ethanol (B145695). rsc.org This heterogeneous catalyst boasts very low palladium loading and high reusability without loss of reactivity or selectivity. rsc.org

The development of chiral catalysts for asymmetric hydrogenation has led to the synthesis of optically active tetrahydroquinoline derivatives, which are important building blocks in the pharmaceutical and agrochemical industries. pku.edu.cn Chiral cationic ruthenium complexes, free of phosphine (B1218219) ligands, have proven to be highly efficient for the asymmetric hydrogenation of quinolines, yielding products with high enantioselectivity. pku.edu.cn

Table 1: Selected Examples of Catalytic Hydrogenation using Quinoline-derived Complexes

| Catalyst/Ligand | Substrate | Product | Key Findings |

| Rhodium with tripodal polyphosphine ligand | Quinoline | 1,2,3,4-Tetrahydroquinoline | Elucidation of the catalytic mechanism for selective hydrogenation. researchgate.net |

| Pd(II) complex with (z)-2-((quinolin-3-ylimino)methyl)phenol | (E)-1-methyl-4-(2-nitrovinyl)benzene | (E)-1-methyl-4-(2-aminovinyl)benzene | Catalytic activity increases with catalyst quantity. nih.gov |

| Hierarchical Al2O3-Pd-D/Ni catalyst | Quinoline and derivatives | Tetrahydroquinolines | Highly reusable catalyst with low Pd loading, operates under mild conditions. rsc.org |

| Chiral cationic Ruthenium complexes | 2-Alkyl-substituted quinolines | Chiral tetrahydroquinolines | High reactivity and enantioselectivity (up to 99% ee) achieved. pku.edu.cn |

| Chiral Ru-diamine complexes | Quinoline derivatives | Chiral tetrahydroquinolines | Effective in various solvents, including ionic liquids and water, with excellent enantioselectivity. nih.gov |

Complexes of this compound are also active in a variety of oxidative transformations and reactions that form new chemical bonds. For example, oxorhenium(V) complexes incorporating quinoline carboxylic acid derivatives have been synthesized and tested as catalysts in the epoxidation of cyclooctene. rsc.org The yield of the resulting epoxide varied depending on the specific structure of the rhenium complex. rsc.org

In the realm of C-S bond formation, 8-quinolinethiosulfonates activated by Lewis acids have been developed as an efficient method for transferring alkylsulfenyl groups to indoles under mild conditions. chemrxiv.org The coordination of the Lewis acid to the quinoline nitrogen enhances the electrophilicity of the sulfur atom, facilitating the reaction. chemrxiv.org

Furthermore, amido-quinoline-based hafnium and zirconium complexes have been synthesized and utilized for ethylene/1-octene copolymerization. researchgate.net These complexes exhibit high thermal stability and excellent comonomer incorporation capability, making them promising for the production of polyolefin elastomers. researchgate.net The electron-donating effect of the ligand was identified as a key factor for the improved catalytic performance. researchgate.net

Heterogeneous Catalysis and Nanocatalysis Using Quinoline Scaffolds

The immobilization of quinoline-based catalysts onto solid supports or the use of quinoline-containing nanomaterials offers significant advantages, including enhanced stability, easier catalyst recovery, and potential for reuse. nih.govacs.org These features are particularly desirable for industrial applications and green chemistry protocols. taylorfrancis.com

Nanocatalysts, in various forms such as metal oxides, graphene-based materials, and magnetic nanoparticles, have been employed for the synthesis of quinoline derivatives themselves. nih.govacs.org For instance, titanium dioxide nanoparticles have been used as a heterogeneous catalyst for the one-pot, three-component synthesis of 2-quinolinecarboxylic acids with good to excellent yields. nih.gov Similarly, copper-based nanocatalysts have been investigated for a range of organic transformations, including the synthesis of polysubstituted quinolines. nih.gov The high surface area and unique electronic properties of nanocatalysts contribute to their high activity and selectivity. acs.org

Zeolite-based catalysts have also been explored for the synthesis of quinolines from aniline (B41778) and various alcohols. rsc.org The acidic properties of the zeolite, particularly the presence of Lewis acid sites, were found to be crucial for the catalytic activity. rsc.org A metal-free heterogeneous catalyst based on Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has been developed for the Friedländer synthesis of quinolines, demonstrating high efficiency and recyclability. researchgate.net

Table 2: Examples of Heterogeneous and Nanocatalysts in Quinoline-Related Synthesis

| Catalyst | Reaction Type | Key Findings |

| TiO2 Nanoparticles | One-pot synthesis of 2-quinolinecarboxylic acids | Efficient heterogeneous catalyst acting as both Lewis and Brønsted acid; good to excellent yields (92-98%). nih.gov |

| Copper-based Nanocatalysts | Friedländer synthesis of polysubstituted quinolines | High yields (85-96%) under solvent-free conditions. nih.gov |

| ZnCl2/Ni-USY-acid (Zeolite-based) | Synthesis of quinolines from aniline and alcohols | Total yield of quinolines is positively related to the Lewis acid site content. rsc.org |

| Brønsted acid functionalized g-C3N4 | Friedländer synthesis of quinolines | Metal-free catalyst with high surface acidity, demonstrating remarkable acceleration and recyclability. researchgate.net |

Asymmetric Catalysis Employing Chiral this compound Derivatives

The development of chiral catalysts for asymmetric synthesis is a major focus of modern chemistry, enabling the production of enantiomerically pure compounds, which is crucial for the pharmaceutical industry. researchgate.net Chiral ligands derived from the this compound scaffold have been successfully employed in a variety of asymmetric catalytic reactions.

A notable application is in asymmetric oxidation reactions. A new class of chiral bis-8-aryl-isoquinoline bis-alkylamine iron complexes has been designed for this purpose. nih.govbgu.ac.il The synthetic route to the key 8-aryl-3-formyl-isoquinoline intermediates allows for precise tuning of the steric and electronic properties around the metal center. nih.govbgu.ac.il These iron catalysts have shown potential in the enantioselective epoxidation of conjugated alkenes using hydrogen peroxide as the oxidant. bgu.ac.il

Asymmetric transfer hydrogenation is another area where chiral quinoline derivatives have proven effective. The kinetic resolution of axially chiral 5- or 8-substituted quinolines has been achieved through the asymmetric transfer hydrogenation of the heteroaromatic moiety, catalyzed by chiral phosphoric acids. researchgate.net This method allows for the simultaneous production of two different axially chiral skeletons with high selectivity. researchgate.net

The synthesis and application of various chiral ligands containing quinoline motifs, including Schiff bases, oxazolines, and N,N-type ligands, have been extensively reviewed. researchgate.net These ligands have been used in a wide range of homogeneous and heterogeneous asymmetric reactions, such as carbon-carbon bond formations, allylic reactions, cycloadditions, and hydrogenations. researchgate.net

Table 3: Applications of Chiral this compound Derivatives in Asymmetric Catalysis

| Catalyst/Ligand System | Reaction Type | Key Findings |

| Chiral Bis-8-aryl-isoquinoline bis-alkylamine iron complexes | Asymmetric epoxidation of conjugated alkenes | Demonstrates potential for face selection in oxygen transfer transformations. bgu.ac.il |

| Chiral Phosphoric Acid | Kinetic resolution of axially chiral 5- or 8-substituted quinolines via asymmetric transfer hydrogenation | Achieves high selectivity factors (up to 209) in resolving axially chiral biaryls. researchgate.net |

| Chiral Quinoline-based Schiff bases, oxazolines, etc. | Various asymmetric reactions (C-C bond formation, hydrogenation, etc.) | Versatile ligands for both homogeneous and heterogeneous asymmetric catalysis. researchgate.net |

Computational and Theoretical Investigations of 8 Isopropyl Quinoline

Quantum Chemical Calculations (DFT, TDDFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in excited states, making it a valuable tool for predicting electronic spectra. scirp.orgresearchgate.net These methods are widely applied to quinoline (B57606) and its derivatives to understand their fundamental chemical and physical properties.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. irjweb.comajchem-a.com A small HOMO-LUMO gap suggests that a molecule is more reactive as it requires less energy to be excited. ajchem-a.com

Table 1: Calculated Frontier Orbital Energies and Gaps for Related Quinoline Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Quinoline scirp.orgscirp.org | -6.646 | -1.816 | 4.83 |

| 8-Hydroxyquinoline (B1678124) researchgate.net | - | - | 4.53 |

Note: Data for 8-(Isopropyl)quinoline is not available in the cited sources. The table shows values for related compounds for contextual purposes.

Molecular Electrostatic Potential (MEP) and Local Ionization Energy (ALIE) Surfaces

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactivity of a molecule. It is mapped onto the electron density surface to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.denih.gov Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov The topology of the MEP can reveal lone pairs and π-bonds as electron-rich locations. mdpi.com

Average Local Ionization Energy (ALIE) is another surface descriptor that indicates the energy required to remove an electron from any point on the molecular surface. Regions with low ALIE values are the most reactive sites for electrophilic attack.

Specific MEP and ALIE surface analyses for this compound have not been reported. However, for related quinoline derivatives, MEP maps are used to describe chemical reactivity and intermolecular interactions. nih.gov A theoretical MEP analysis of this compound would likely show the most negative potential located around the nitrogen atom of the quinoline ring, indicating its role as a primary site for electrophilic attack or coordination to metal ions. The aromatic rings would exhibit regions of negative potential above and below the plane, characteristic of π-systems.

Spectroscopic Property Prediction (Vibrational and Electronic Spectra)

DFT and TD-DFT calculations are highly effective in predicting the vibrational (Infrared and Raman) and electronic (UV-Vis) spectra of molecules. nih.govnih.gov Theoretical calculations of vibrational frequencies, when scaled appropriately, often show good agreement with experimental data and aid in the assignment of complex spectral bands. nih.goviosrjournals.org TD-DFT can predict electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. core.ac.uk

Computational studies on quinoline and 8-hydroxyquinoline have successfully predicted their vibrational and electronic spectra. researchgate.netnih.gov For instance, DFT calculations have been used to assign the various C-C stretching, C-H bending, and other vibrational modes in the IR and Raman spectra of these molecules. researchgate.net Similarly, TD-DFT calculations have been employed to interpret the electronic absorption spectra of 8-hydroxyquinoline derivatives. researchgate.net

Although experimentally recorded spectra for this compound exist, detailed computational predictions and assignments of its vibrational and electronic spectra are not available in the reviewed scientific literature. Such a study would involve optimizing the molecule's geometry using DFT and then calculating its vibrational frequencies and electronic transitions to provide a comprehensive understanding of its spectroscopic properties.

Molecular Dynamics Simulations to Understand Compound Behavior

While MD simulations have been applied to various quinoline derivatives to investigate their interactions in specific contexts, such as their role as antiviral agents or their extraction from fuel oils, there are no specific studies found that focus on the general behavior of this compound in different environments. doi.orgacs.org An MD simulation of this compound could, for example, explore its aggregation behavior in solution, its interaction with surfaces, or its conformational flexibility, providing insights that are complementary to the static picture offered by quantum chemical calculations.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational modeling approach that aims to correlate the structural or physicochemical properties of molecules (descriptors) with a specific property of interest, such as reactivity, boiling point, or biological activity. These models, once validated, can be used to predict the properties of new, unsynthesized compounds.

Correlation of Structural Descriptors with Reactivity and Complexation

In the context of this compound, a QSPR model could be developed to predict its reactivity in certain chemical reactions or its ability to form complexes with metal ions. This would involve calculating a variety of molecular descriptors for a series of related quinoline compounds, including this compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). By using statistical methods to build a regression model between these descriptors and an experimentally measured property, a predictive relationship can be established.

Currently, there are no specific QSPR models reported in the literature that focus on correlating the structural descriptors of this compound with its reactivity or complexation behavior. Developing such a model would require a dataset of related compounds with known experimental values for the property of interest.

Validation of QSPR Models for Predictive Capability

A comprehensive search of scientific literature and chemical databases has revealed no specific Quantitative Structure-Property Relationship (QSPR) models developed for the compound this compound. Consequently, there is no available research pertaining to the validation of QSPR models for the predictive capability of this specific chemical entity.

While QSPR modeling is a widely utilized computational tool in chemistry and pharmaceutical sciences for predicting the properties of molecules, it appears that this compound has not been the subject of such focused studies. Research in the broader class of quinoline derivatives does feature the development and validation of QSPR and Quantitative Structure-Activity Relationship (QSAR) models for various applications, including drug discovery. nih.gov These studies employ a range of validation techniques to ensure the robustness and predictive power of the developed models. However, the specific data and validation metrics are tied to the particular sets of quinoline derivatives under investigation in those studies and are not applicable to this compound.